1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Overview
Description
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to changes in the structure and function of the target molecule.
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including nucleophilic reactions . These reactions can lead to changes in the structure of biomolecules, affecting their function and the overall biochemical pathways they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of competing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the sequential introduction of halogen atoms and a methoxy group onto the benzene ring. The general steps include:
Bromination: Introduction of bromine using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Introduction of chlorine using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Fluorination: Introduction of fluorine using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or hydroxylated products.
Scientific Research Applications
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Bromo-3-chloro-4-fluorobenzene: Similar structure but different positional arrangement of halogen atoms, affecting its chemical properties.
1-Bromo-2-chloro-3-fluorobenzene: Lacks the methoxy group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRNBQNNRONGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697197 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-27-6 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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